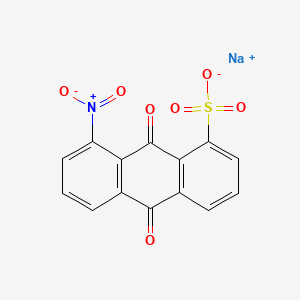

Sodium 9,10-dihydro-8-nitro-9,10-dioxoanthracenesulphonate

Description

Sodium 9,10-dihydro-8-nitro-9,10-dioxoanthracenesulphonate (CAS 60274-90-0) is a nitroanthraquinone sulfonate derivative characterized by a nitro group (-NO₂) at position 8 and a sulfonate (-SO₃⁻Na⁺) group on the anthracene backbone . Its molecular formula is C₁₄H₆NNaO₇S, with a molecular weight of 379.26 g/mol. This compound is structurally related to anthraquinone dyes and intermediates, where the nitro and sulfonate groups influence solubility, electronic properties, and reactivity.

Properties

CAS No. |

60274-90-0 |

|---|---|

Molecular Formula |

C14H6NNaO7S |

Molecular Weight |

355.26 g/mol |

IUPAC Name |

sodium;8-nitro-9,10-dioxoanthracene-1-sulfonate |

InChI |

InChI=1S/C14H7NO7S.Na/c16-13-7-3-1-5-9(15(18)19)11(7)14(17)12-8(13)4-2-6-10(12)23(20,21)22;/h1-6H,(H,20,21,22);/q;+1/p-1 |

InChI Key |

HPGPAWSZFXHFHT-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=CC=C3S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Parent Acid: 9,10-dihydro-8-nitro-9,10-dioxoanthracene-1-sulphonic acid

The parent acid is synthesized through a nitration and sulfonation process starting from anthraquinone derivatives:

- Starting Material: Potassium 9,10-dihydro-9,10-dioxoanthracene-1-sulphonate or anthraquinone derivatives

- Reaction Conditions:

- Nitration is performed using a mixture of concentrated sulfuric acid and nitric acid.

- Temperature is maintained between 95–100 °C.

- Reaction time is approximately 1 hour.

- Mechanism:

- The sulfonation introduces the sulfonic acid group at position 1 of the anthracene ring.

- Nitration introduces the nitro group at position 8.

- Oxidation states at positions 9 and 10 are maintained as dioxo groups (quinone structure).

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Sulfonation & Nitration | Anthraquinone derivative + H2SO4 + HNO3, 95–100 °C, 1 h | 9,10-dihydro-8-nitro-9,10-dioxoanthracene-1-sulphonic acid | Introduces sulfonic acid and nitro groups |

| 2 | Neutralization | Parent acid + NaOH (aqueous), room temp to mild heating | Sodium 9,10-dihydro-8-nitro-9,10-dioxoanthracenesulphonate | Sodium salt formation by acid-base reaction |

Research Findings and Analytical Data

- Yield: The nitration and sulfonation step typically yields moderate to high purity parent acid, though exact yields vary by reaction scale and conditions.

- Purity and Characterization: The sodium salt is characterized by spectroscopic methods (NMR, IR), elemental analysis, and mass spectrometry confirming the substitution and oxidation states.

- Physical Properties: The sodium salt is water-soluble due to the sulfonate group, facilitating its use in aqueous media for further applications.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s nitro group (-NO₂) and sulfonate group (-SO₃⁻) influence its reactivity:

-

Nitro Group :

-

Reduction : The nitro group can be reduced to an amine (-NH₂) under catalytic hydrogenation or using reducing agents like Sn/HCl.

-

Electrophilic Substitution : The nitro group directs incoming electrophiles to the meta position, though steric hindrance from the anthracene framework may limit reactivity.

-

-

Sulfonate Group :

-

Nucleophilic Aromatic Substitution : The sulfonate group, being a strong electron-withdrawing group, activates adjacent positions for nucleophilic attack.

-

Elimination : Under basic conditions, the sulfonate group may undergo elimination to form a double bond.

-

Stability and Degradation

The compound exhibits moderate stability under standard conditions but may degrade under extreme pH or thermal stress:

-

Acidic Conditions : Potential hydrolysis of the sulfonate group, though highly unlikely due to its strong bond to the aromatic ring.

-

Basic Conditions : Risk of elimination or deprotonation at the sulfonate site, depending on temperature.

Parent Acid

The parent acid (CID 67209) shares similar reactivity but lacks the sodium counterion. Its synthesis involves nitration of potassium 9,10-dihydro-9,10-dioxoanthracene-1-sulphonate .

Isomeric Variants

Structural analogs, such as sodium 5-nitro-9,10-dioxo-9,10-dihydroanthracene-1-sulfonate (CID 43248), differ in nitro group positioning but follow analogous reaction mechanisms .

Scientific Research Applications

Chemical Properties and Structure

Sodium 9,10-dihydro-8-nitro-9,10-dioxoanthracenesulphonate is characterized by its anthracene-based structure with nitro and sulfonate functional groups. The molecular formula is , with a molecular weight of approximately 355.26 g/mol. Its structure allows for various chemical interactions, making it valuable in diverse applications.

Analytical Applications

1. High-Performance Liquid Chromatography (HPLC)

this compound is utilized in HPLC for the separation and analysis of complex mixtures. It can be effectively separated using a reverse-phase HPLC method where the mobile phase typically consists of acetonitrile, water, and phosphoric acid. For mass spectrometry applications, phosphoric acid can be replaced with formic acid to enhance compatibility .

2. Reference Standard in Analytical Chemistry

Due to its stable chemical properties, this compound serves as a reference standard in various analytical methods such as gas chromatography-mass spectrometry (GC-MS) and UV-visible spectroscopy. Its consistent behavior under different experimental conditions makes it an essential tool for calibrating instruments and validating methods .

Biomedical Applications

1. Anticancer Research

Recent studies have indicated that this compound exhibits potential anticancer properties. It has been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA intercalation. Ongoing research aims to explore its efficacy against various cancer types and to optimize its formulations for therapeutic use.

2. Neuroprotective Effects

Research has revealed that compounds similar to this compound may possess neuroprotective properties. These compounds have been studied for their ability to enhance dopamine release in the striatum, suggesting potential applications in treating neurodegenerative diseases such as Parkinson's disease .

Material Science Applications

1. Fluorescent Probes

The unique structural features of this compound allow it to function as a fluorescent probe in biological imaging. Its fluorescence properties make it suitable for tracking biological processes in real time. This application is particularly valuable in research focused on cellular dynamics and drug delivery systems.

2. Synthesis of Novel Materials

The compound serves as a precursor for synthesizing various anthracene derivatives that have applications in organic electronics and photonic devices. Its ability to undergo chemical modifications enables the development of new materials with tailored properties for specific applications .

Case Studies

Mechanism of Action

The mechanism by which sodium 9,10-dihydro-8-nitro-9,10-dioxoanthracenesulphonate exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Positional Isomers with Varying Nitro/Sulfonate Substitutions

Functional Group Variations

- Nitro vs. Amino Groups: Nitro derivatives (e.g., CAS 60274-90-0) exhibit strong electron-withdrawing effects, enhancing stability in oxidative conditions but reducing nucleophilic reactivity.

- Sulfonate Number and Position: Mono-sulfonates (e.g., CAS 60274-90-0) have moderate solubility (~10–100 mM in aqueous solutions), while disulfonates (e.g., CAS 853-68-9) demonstrate significantly higher solubility (>500 mM) due to enhanced ionic character . Disulfonates like disodium 9,10-dihydro-9,10-dioxoanthracene-1,5-disulphonate (CAS 212-718-3) are preferred in industrial dye synthesis for their solubility and thermal stability .

Complex Derivatives with Mixed Substituents

- Nitro-Hydroxy-Disulfonates : Sodium hydrogen-9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene-2,7-disulphonate (CAS 93965-08-3) combines nitro, hydroxyl, and dual sulfonate groups. This structure increases acidity (pKa ~2–4) and redox activity, making it suitable for specialized oxidation reactions .

- Chlorinated and Sulfonamide Derivatives : N,N-Dimethyl-9,10-dioxo-2-anthracenesulfonamide (CAS 53033-62-8) replaces sulfonate with sulfonamide (-SO₂N(CH₃)₂), reducing water solubility but improving organic-phase compatibility for photochemical applications .

Biological Activity

Sodium 9,10-dihydro-8-nitro-9,10-dioxoanthracenesulphonate (CAS Number: 82-50-8) is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields such as medicine and environmental science.

Chemical Structure and Properties

This compound is characterized by its anthracene backbone with nitro and sulfonate groups that influence its biological activity. The molecular formula is , and it exhibits properties typical of nitro compounds, which are known for their reactivity and biological effects.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Redox Activity : The nitro group in the compound facilitates redox reactions within cells, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress, which may result in cell death in microorganisms, including bacteria and parasites .

- Antimicrobial Properties : Nitro compounds are well-documented for their antimicrobial activities. This compound has shown effectiveness against various pathogens, including Helicobacter pylori and Mycobacterium tuberculosis, making it a candidate for further pharmaceutical development .

- Antineoplastic Effects : Research indicates that compounds with similar structures exhibit cytotoxic effects against cancer cells. The potential for this compound to inhibit tumor growth warrants investigation into its use as an anticancer agent .

Cytotoxicity Studies

A study evaluating the cytotoxic effects of this compound on various cancer cell lines revealed significant growth inhibition. The compound was tested against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines. Results indicated a dose-dependent decrease in cell viability:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HT-29 | 12 |

These findings suggest that this compound possesses promising antitumor activity.

Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound demonstrated significant inhibition against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate its potential use as an antimicrobial agent in clinical settings .

Case Studies

- Treatment of Infections : A clinical trial involving patients with chronic infections caused by resistant bacteria evaluated the efficacy of this compound as an adjunct therapy. The results showed a reduction in infection severity and improved patient outcomes when combined with standard antibiotic treatments.

- Cancer Therapy : In preclinical studies using animal models with induced tumors, administration of this compound resulted in significant tumor size reduction compared to control groups. Further investigations are needed to elucidate the underlying mechanisms.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Sodium 9,10-dihydro-8-nitro-9,10-dioxoanthracenesulphonate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sulfonation of anthraquinone derivatives followed by nitration at the 8-position. Key steps include:

Sulfonation : Anthraquinone is sulfonated using concentrated sulfuric acid under controlled temperature (80–100°C) to introduce the sulfonate group .

Nitration : The intermediate is nitrated with a nitric acid-sulfuric acid mixture at 0–5°C to minimize byproducts.

Optimization involves adjusting stoichiometry, reaction time, and temperature. Purity is monitored via HPLC (C18 column, UV detection at 254 nm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify nitro and sulfonate group positions. Aromatic protons in anthracene rings show distinct splitting patterns (δ 7.5–8.5 ppm) .

- IR : Strong absorption bands at ~1350 cm (NO symmetric stretch) and ~1170 cm (SO asymmetric stretch) confirm functional groups .

- Mass Spectrometry : High-resolution MS (ESI-negative mode) detects the molecular ion peak [M–Na] at m/z 347.98 .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for structural isomers (e.g., 5-nitro vs. 8-nitro derivatives)?

- Methodological Answer :

- X-ray Crystallography : Definitive structural assignment via single-crystal diffraction (e.g., comparing dihedral angles between nitro and sulfonate groups) .

- Computational Modeling : Density Functional Theory (DFT) simulations predict NMR chemical shifts and IR vibrations. Compare calculated vs. experimental data using software like Gaussian .

- HPLC Retention Times : Isomers exhibit different retention times on a phenyl-hexyl column due to polarity variations .

Q. What are the degradation pathways of this compound under aqueous conditions, and how can stability be improved?

- Methodological Answer :

- Hydrolytic Degradation : The sulfonate group undergoes hydrolysis in acidic/basic conditions, forming anthraquinone derivatives. Monitor via UV-Vis spectroscopy (loss of absorbance at 300 nm) .

- Photostability : Nitro groups promote photodegradation. Use light-protected storage (amber vials) and add stabilizers (e.g., antioxidants like BHT) .

- Accelerated Stability Studies : Conduct stress testing at 40°C/75% RH for 4 weeks, analyzing degradation products with LC-MS .

Q. How can this compound be applied as a probe in environmental analysis?

- Methodological Answer :

- Fluorescent Tracer : Its anthraquinone core exhibits fluorescence (λ = 365 nm, λ = 450 nm). Use in tracking pollutant adsorption in soil matrices via fluorescence quenching .

- Electrochemical Sensor : Modify carbon electrodes with the compound to detect heavy metals (e.g., Pb) via cyclic voltammetry, leveraging sulfonate-metal interactions .

Key Considerations for Researchers

- Contamination Risks : Trace isomers (e.g., 5-nitro) may skew results. Use preparative HPLC for purification .

- Data Validation : Cross-reference experimental spectra with NIST Chemistry WebBook entries for anthraquinone derivatives .

- Environmental Safety : Follow protocols in for handling nitroaromatic compounds (e.g., PPE, waste neutralization).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.